molecular formula C19H22N2O3 B4943964 N-(3-methoxyphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide

N-(3-methoxyphenyl)-N'-[4-(propan-2-yl)benzyl]ethanediamide

Cat. No.: B4943964
M. Wt: 326.4 g/mol
InChI Key: HPSNIJJCVXGKPO-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N’-[4-(propan-2-yl)benzyl]ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents attached to the nitrogen atoms. This particular compound features a 3-methoxyphenyl group and a 4-(propan-2-yl)benzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N’-[4-(propan-2-yl)benzyl]ethanediamide typically involves the reaction of 3-methoxyaniline with 4-(propan-2-yl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with ethanediamide under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N’-[4-(propan-2-yl)benzyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N’-[4-(propan-2-yl)benzyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-N’-benzylethanediamide
  • N-(4-methoxyphenyl)-N’-[4-(propan-2-yl)benzyl]ethanediamide
  • N-(3-methoxyphenyl)-N’-[4-(methyl)benzyl]ethanediamide

Uniqueness

N-(3-methoxyphenyl)-N’-[4-(propan-2-yl)benzyl]ethanediamide is unique due to the specific combination of substituents on the ethanediamide backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[(4-propan-2-ylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)15-9-7-14(8-10-15)12-20-18(22)19(23)21-16-5-4-6-17(11-16)24-3/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSNIJJCVXGKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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